9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications and Synthesis
One study demonstrated the catalytic efficiency of nanocrystalline titania-based sulfonic acid material in synthesizing piperazinyl-quinolinyl pyran derivatives, highlighting its potential for large-scale production due to its cost-effectiveness and reusability (Murugesan, Gengan, & Krishnan, 2016). Similarly, boron nitride nanomaterials were utilized as solid acid catalysts for synthesizing biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives, showing good yield and recyclability (Murugesan, Gengan, Moodley, & Gericke, 2017).
Anticancer Activity
Several quinoline derivatives have been synthesized and evaluated for their anticancer properties . One research found that quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety showed significant in vitro cytotoxicity against human tumor cell lines, with some compounds exhibiting pronounced cancer cell growth inhibitory effects (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018). Another study on tetracyclic azafluorenone derivatives revealed topoisomerase I inhibitory properties, suggesting their potential as anticancer agents (Chen et al., 2016).
Antimicrobial Activity
A novel series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized, showing effective antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Largani et al., 2017).
Enzymatic Inhibition and Pharmacological Activities
Research into (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone derivatives explored their antidepressant-like activity via rodent behavioral models, demonstrating the potential of these compounds in treating depression (Mahesh et al., 2012).
Properties
IUPAC Name |
7-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21-9-8-18-16-20(15-17-5-4-10-25(21)22(17)18)29(27,28)24-13-11-23(12-14-24)19-6-2-1-3-7-19/h1-3,6-7,15-16H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMXEPYWGQGSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.